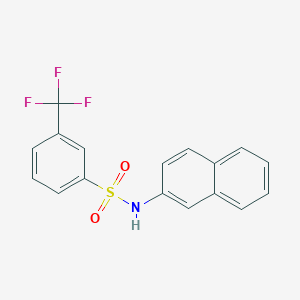![molecular formula C17H15NO6 B270545 4-[4-(1,3-Benzodioxol-5-yloxy)anilino]-4-oxobutanoic acid](/img/structure/B270545.png)
4-[4-(1,3-Benzodioxol-5-yloxy)anilino]-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(1,3-Benzodioxol-5-yloxy)anilino]-4-oxobutanoic acid, also known as BB-94 or Batimastat, is a synthetic compound that belongs to the class of matrix metalloproteinase (MMP) inhibitors. MMPs are a family of enzymes that play a crucial role in the degradation of extracellular matrix (ECM) proteins, which are essential for maintaining tissue structure and function. MMPs are involved in various physiological and pathological processes, such as tissue remodeling, wound healing, angiogenesis, and cancer invasion and metastasis. BB-94 has been extensively studied for its potential therapeutic applications in cancer and other diseases.
Wirkmechanismus
4-[4-(1,3-Benzodioxol-5-yloxy)anilino]-4-oxobutanoic acid acts as a competitive inhibitor of MMPs by binding to the active site of the enzyme, preventing the cleavage of ECM proteins. MMPs are involved in the degradation of various ECM proteins, such as collagen, elastin, and fibronectin, which are essential for maintaining tissue structure and function. Inhibition of MMP activity by 4-[4-(1,3-Benzodioxol-5-yloxy)anilino]-4-oxobutanoic acid can lead to the accumulation of ECM proteins, which can affect cell behavior and tissue remodeling.
Biochemical and physiological effects:
4-[4-(1,3-Benzodioxol-5-yloxy)anilino]-4-oxobutanoic acid has been shown to have various biochemical and physiological effects, depending on the cell type and the MMPs inhibited. In cancer cells, 4-[4-(1,3-Benzodioxol-5-yloxy)anilino]-4-oxobutanoic acid has been shown to inhibit cell migration, invasion, and angiogenesis, which are essential for tumor growth and metastasis. In arthritis, 4-[4-(1,3-Benzodioxol-5-yloxy)anilino]-4-oxobutanoic acid has been shown to reduce inflammation and joint destruction by inhibiting MMP activity. In cardiovascular diseases, 4-[4-(1,3-Benzodioxol-5-yloxy)anilino]-4-oxobutanoic acid has been shown to reduce atherosclerosis and plaque formation by inhibiting MMP activity.
Vorteile Und Einschränkungen Für Laborexperimente
4-[4-(1,3-Benzodioxol-5-yloxy)anilino]-4-oxobutanoic acid has several advantages as a tool compound for MMP research. It is a potent and selective inhibitor of MMPs, with a broad range of inhibitory activity. It can be used in various cell types and animal models to investigate the role of MMPs in various biological processes. However, 4-[4-(1,3-Benzodioxol-5-yloxy)anilino]-4-oxobutanoic acid also has some limitations. It has poor solubility in water, which can affect its bioavailability and potency. It can also inhibit other enzymes, such as cysteine proteases, which can affect the interpretation of the results.
Zukünftige Richtungen
4-[4-(1,3-Benzodioxol-5-yloxy)anilino]-4-oxobutanoic acid has been extensively studied for its potential therapeutic applications in cancer and other diseases. However, there are still many unanswered questions regarding its efficacy and safety. Future research directions could include the development of more potent and selective MMP inhibitors, the investigation of the role of MMPs in other diseases, such as neurodegenerative diseases and infectious diseases, and the exploration of new therapeutic targets for MMP inhibition.
Synthesemethoden
4-[4-(1,3-Benzodioxol-5-yloxy)anilino]-4-oxobutanoic acid can be synthesized by various methods, including the reaction of 4-aminobenzoic acid with 1,3-benzodioxole-5-carboxylic acid, followed by acylation with butyric anhydride. The purity and yield of 4-[4-(1,3-Benzodioxol-5-yloxy)anilino]-4-oxobutanoic acid can be improved by chromatographic techniques, such as HPLC or recrystallization.
Wissenschaftliche Forschungsanwendungen
4-[4-(1,3-Benzodioxol-5-yloxy)anilino]-4-oxobutanoic acid has been widely used as a tool compound to investigate the role of MMPs in various biological processes. It has been shown to inhibit the activity of several MMPs, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, and MMP-13, with varying potency. 4-[4-(1,3-Benzodioxol-5-yloxy)anilino]-4-oxobutanoic acid has been used to study the effects of MMP inhibition on cell migration, invasion, angiogenesis, and apoptosis. It has also been used to investigate the role of MMPs in various diseases, such as cancer, arthritis, and cardiovascular diseases.
Eigenschaften
Produktname |
4-[4-(1,3-Benzodioxol-5-yloxy)anilino]-4-oxobutanoic acid |
|---|---|
Molekularformel |
C17H15NO6 |
Molekulargewicht |
329.3 g/mol |
IUPAC-Name |
4-[4-(1,3-benzodioxol-5-yloxy)anilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C17H15NO6/c19-16(7-8-17(20)21)18-11-1-3-12(4-2-11)24-13-5-6-14-15(9-13)23-10-22-14/h1-6,9H,7-8,10H2,(H,18,19)(H,20,21) |
InChI-Schlüssel |
SWJIBJMKYFCRKI-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)OC3=CC=C(C=C3)NC(=O)CCC(=O)O |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)OC3=CC=C(C=C3)NC(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



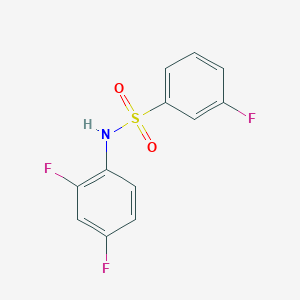
![Methyl 4-{[(3-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270464.png)
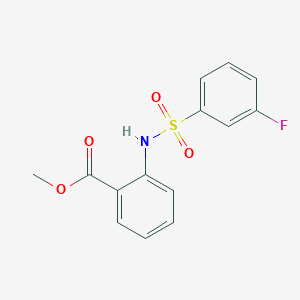
![2-(2-chlorophenyl)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B270469.png)
![N-[4-(diethylamino)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B270472.png)
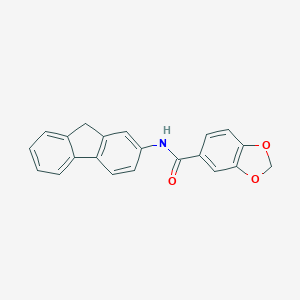
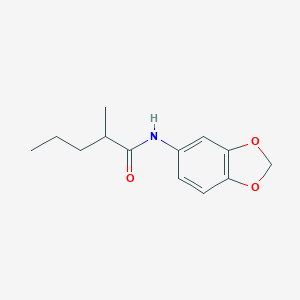
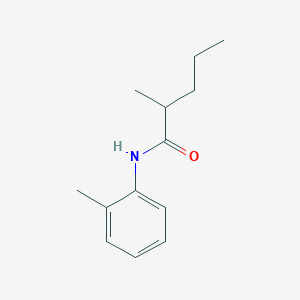
![Methyl 2-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate](/img/structure/B270483.png)
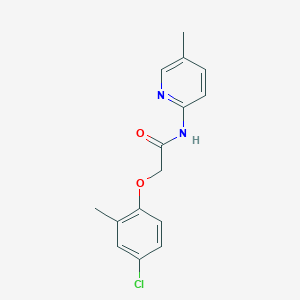
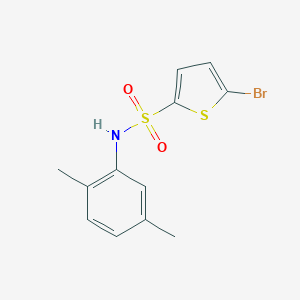
![Ethyl 2-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate](/img/structure/B270489.png)
![Ethyl 3-{[(2-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270491.png)
